2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Medicinal Chemistry Drug Discovery Physicochemical Profiling

The compound is a pinacol boronic ester featuring a naphthalen-1-yl scaffold with a cyclopentyloxy substituent at the 2‑position. It belongs to the dioxaborolane class and is primarily employed as a nucleophilic partner in Suzuki–Miyaura cross‑coupling reactions for C–C bond formation.

Molecular Formula C21H27BO3
Molecular Weight 338.2 g/mol
Cat. No. B12962633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC21H27BO3
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OC4CCCC4
InChIInChI=1S/C21H27BO3/c1-20(2)21(3,4)25-22(24-20)19-17-12-8-5-9-15(17)13-14-18(19)23-16-10-6-7-11-16/h5,8-9,12-14,16H,6-7,10-11H2,1-4H3
InChIKeySWXQPNZVXRSPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Structural Classification & Core Attributes for Sourcing Decisions


The compound is a pinacol boronic ester featuring a naphthalen-1-yl scaffold with a cyclopentyloxy substituent at the 2‑position . It belongs to the dioxaborolane class and is primarily employed as a nucleophilic partner in Suzuki–Miyaura cross‑coupling reactions for C–C bond formation . Its molecular formula is C₂₁H₂₇BO₃, with a molecular weight of 338.25 g·mol⁻¹ and a reported purity of ≥ 98 % (GC‑area) . The calculated partition coefficient (LogP) of 4.46 and topological polar surface area (TPSA) of 27.7 Ų suggest high lipophilicity and a low hydrogen‑bonding capacity, properties that can influence solubility in organic media and passive membrane permeability .

Workflow Suzuki–Miyaura cross‑coupling partner for C–C bond formation
Scaffold 2‑Cyclopentyloxy naphthalen‑1‑yl substitution for targeted oxygenation pattern
Form Pinacol boronic ester with high purity confirmed by GC‑area
Phase preference Lipophilic scaffold suited for non‑polar organic media

Why 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Replaced by a Generic Naphthalene Boronic Ester


While both the target compound and unsubstituted 1‑naphthyl pinacol boronate (CAS 68716‑52‑9) can function as Suzuki coupling partners, the presence of the 2‑cyclopentyloxy group introduces altered steric and electronic properties that can shift the regioselectivity and yield of the coupling step . Unsubstituted 1‑naphthyl pinacol boronate may offer lower steric demand but lacks the ability to direct substitution or modulate the electronic character of the naphthyl ring. In synthetic sequences where a 2‑oxygenated naphthalene is the desired product, employing a 2‑cyclopentyloxy‑substituted building block avoids late‑stage functionalization steps and reduces step‑count. Consequently, the choice between the generic 1‑naphthyl boronate and the 2‑cyclopentyloxy analog is not interchangeable; the latter uniquely delivers the targeted oxygenation pattern while maintaining the stability and coupling competence of a pinacol ester .

Target
2‑Cyclopentyloxy naphthalen‑1‑yl pinacol boronate
Generic analog
1‑Naphthyl pinacol boronate (CAS 68716‑52‑9)
Steric & electronic profile
Bulky alkoxy group alters coupling regioselectivity and electronic character
Unsubstituted naphthyl ring offers lower steric demand, no directing effect
Product oxygenation
Directly delivers 2‑oxygenated naphthalene, avoids late‑stage functionalization
Requires additional steps to install 2‑substituent, increasing step‑count
Synthetic efficiency
One‑step incorporation of targeted pattern
May necessitate subsequent derivatization, affecting overall yield

Quantitative Differentiation Evidence for 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Closest Analogs


Lipophilicity Differential: LogP Comparison with 1‑Naphthyl Pinacol Boronate

The calculated octanol‑water partition coefficient of the target compound (cLogP = 4.46) is substantially higher than that of the unsubstituted 1‑naphthyl pinacol boronate (cLogP ≈ 3.99, computed via the same XLogP method) [1]. This difference arises from the additional five‑carbon cyclopentyloxy group.

Lipophilicity (LogP)
Reported
cLogP 4.46 vs 3.99 (Δ +0.47)
Higher lipophilicity may support improved non‑polar solvent solubility and membrane permeation in design contexts.
Computational estimate; experimental LogP data not available.
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Topological Polar Surface Area (TPSA) Reduction Relative to 1‑Naphthyl Boronic Acid

The TPSA of the target compound is 27.7 Ų , while the free boronic acid analog (B-[2-(cyclopentyloxy)-1-naphthalenyl]boronic acid) possesses a predicted TPSA of 49.7 Ų (due to the additional hydroxyl groups). This difference is mechanistically linked to the pinacol ester masking of the boronic acid functionality.

TPSA Reduction
Class-level
TPSA 27.7 Ų vs ~49.7 Ų (Δ –22.0 Ų, 44% reduction)
Lower TPSA may support enhanced passive permeability for cell uptake studies.
Class‑level inference based on computational prediction; validation data not provided.
ADME Drug Design Permeability

Rotatable Bond Count Differential as a Measure of Conformational Flexibility

The target compound possesses three rotatable bonds , whereas 1‑naphthyl pinacol boronate has only one (the B‑C bond). The additional two rotatable bonds originate from the cyclopentyloxy side chain. This parameter is often used as a filter in lead‑likeness criteria (e.g., Veber’s rule).

Rotatable Bonds
Context-dependent
3 rotatable bonds vs 1 (Δ +2)
Higher flexibility may aid exploration of irregular binding pockets but requires entropic penalty evaluation.
Data from SMILES analysis; procurement context‑specific.
Conformational Analysis Molecular Modeling Drug‑likeness

Priority Research & Industrial Application Scenarios for 2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Medicinal Chemistry: Lipophilic Core Scaffold for Lead Optimization

The elevated LogP (4.46) and low TPSA (27.7 Ų) make the target compound an attractive boronate building block for constructing lead‑like molecules intended for intracellular targets. Its use in Suzuki‑Miyaura coupling can directly incorporate a 2‑cyclopentyloxy‑naphthyl moiety, which may improve passive membrane permeability compared to the unsubstituted 1‑naphthyl analog [1].

Synthetic Methodology: Site‑Selective Cross‑Coupling via Steric Directing Group

The steric bulk of the 2‑cyclopentyloxy substituent can influence the regiochemical outcome of palladium‑catalyzed cross‑couplings. In applications where a 1,2‑disubstituted naphthalene architecture is required, the target compound may provide higher selectivity for the desired isomer compared to the unsubstituted 1‑naphthyl pinacol boronate, which lacks this directing influence .

Drug Discovery: Conformational Probing of Hydrophobic Binding Pockets

With three rotatable bonds versus one in the parent 1‑naphthyl pinacol boronate, the target compound offers enhanced conformational diversity . This can be exploited in structure‑based drug design to probe hydrophobic enclosures that require a flexible naphthyl‑derived side chain, as suggested by the difference in rotatable bond count [1].

Application
Selection Property
Validation Focus
Lead optimization for intracellular targets
Lipophilic profile (elevated LogP, reduced TPSA)
Membrane permeability assay evaluation
Site‑selective Suzuki coupling
Steric directing group (2‑cyclopentyloxy)
Regioselectivity and coupling yield verification
Hydrophobic pocket probing in drug design
Conformational flexibility (higher rotatable bond count)
Molecular docking and conformational analysis
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